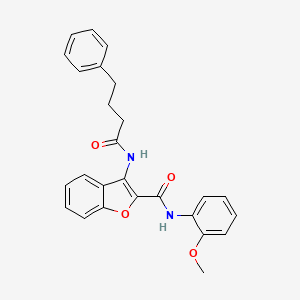
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H24N2O4 and its molecular weight is 428.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to a class of compounds known as benzofuran derivatives. The general structure can be represented as follows:
This compound features a benzofuran core with substituents that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit various anticancer properties. For instance, related compounds have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. A study focusing on a similar benzofuran derivative demonstrated its ability to suppress the migration and invasion of hepatocellular carcinoma (HCC) cells by modulating the expression of integrins and epithelial-mesenchymal transition markers .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| BMBF | HCC | Inhibition of integrin α7; downregulation of EMT markers | |
| Compound 8 | Leishmaniasis | Induces ROS production; triggers apoptosis |
Anti-inflammatory Effects
Benzofuran derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, which can lead to cancer cell death.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cancer metastasis, such as the FAK/AKT pathway, which is crucial for cell migration and survival.
Study on Hepatocellular Carcinoma
A significant study explored the effects of a related benzofuran derivative on HCC cells. The findings revealed that treatment with the compound resulted in:
- Reduced Migration : The Boyden chamber assay indicated significant suppression of Huh7 cell migration at concentrations as low as 1 μM.
- Altered Protein Expression : The treatment upregulated E-cadherin while downregulating vimentin and MMP9, indicating a reversal of epithelial-mesenchymal transition .
Leishmanicidal Activity
Another study investigated a structurally similar compound's effect on Leishmania mexicana. It was found that the compound significantly reduced parasite load in an experimental model, highlighting its potential use in treating leishmaniasis through mechanisms involving oxidative stress and apoptosis induction .
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-31-22-16-8-6-14-20(22)27-26(30)25-24(19-13-5-7-15-21(19)32-25)28-23(29)17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNUXIICQMQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














